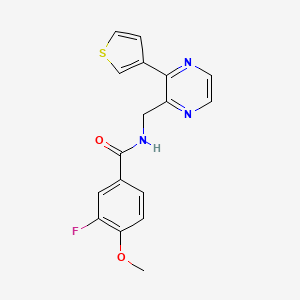

3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-23-15-3-2-11(8-13(15)18)17(22)21-9-14-16(20-6-5-19-14)12-4-7-24-10-12/h2-8,10H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVAWRKSTWUQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific enzymes or receptors.

Material Science: The thiophene moiety makes it a potential candidate for use in organic semiconductors and other electronic materials.

Biological Studies: Its unique structure allows for the exploration of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action for 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazine rings could facilitate binding to specific sites, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

(a) 3-Fluoro-N-[2-(2-Hydroxyethoxy)-2-(Thiophen-3-yl)Ethyl]-4-Methoxybenzamide (BK62469)

- Structure : Shares the 3-fluoro-4-methoxybenzamide core but replaces the pyrazine-methyl group with a hydroxyethoxy-thiophen-ethyl chain.

- Molecular Weight : 339.38 g/mol.

- This compound may exhibit improved solubility but reduced metabolic stability compared to the target molecule .

(b) 4-(Thiophen-3-yl)-N-(4-(4-(3-(Trifluoromethyl)Phenyl)-1,4-Diazepan-1-yl)Butyl)Benzamide (9b)

- Structure : Retains the thiophen-3-yl and benzamide groups but incorporates a diazepane-containing alkyl chain .

- Molecular Weight : 498.6 g/mol.

- Key Differences : The extended alkyl chain and diazepane moiety likely enhance dopamine D3 receptor binding affinity (as per the study focus), whereas the target compound’s pyrazine ring may favor interactions with kinases or other heterocycle-sensitive targets .

Heterocyclic Modifications

(a) N-(4-tert-Butyl-1,3-Thiazol-2-yl)-3-Fluorobenzamide (TTFB)

- Structure : Replaces the pyrazine-thiophene group with a tert-butyl-thiazole ring.

- Molecular Weight : 292.3 g/mol.

- Key Differences: The thiazole ring introduces a sulfur atom, which may alter electronic properties and bioavailability.

(b) Radotinib Derivatives (e.g., 4-Methyl-N-[3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl]Benzamide)

Structural and Pharmacokinetic Trends

Table 1: Key Properties of Compared Compounds

Research Implications

- Heterocycle Synergy : The pyrazine-thiophene system may offer dual aromatic stacking and hydrogen-bonding capabilities, distinguishing it from analogs with single heterocycles (e.g., thiazole or imidazole) .

- Metabolic Stability : Compared to BK62469’s hydroxyethoxy group, the target compound’s methyl linker and pyrazine ring may reduce oxidative metabolism, extending half-life .

Biological Activity

3-Fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound with notable biological activity. Its unique structure, which incorporates fluorine, methoxy, thiophene, and pyrazine moieties, suggests potential interactions with various biological targets. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The presence of multiple functional groups enhances its potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H14FN3O2S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 2034368-72-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, prominently featuring the Suzuki–Miyaura coupling reaction. This method is favored for forming carbon-carbon bonds effectively, allowing for the introduction of the thiophene and pyrazine components into the benzamide core.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors, modulating their activity through binding facilitated by its unique structure. The thiophene and pyrazine rings may enhance binding affinity to target sites, influencing various biological pathways .

Antitumor Effects

Benzamide derivatives have been recognized for their antitumor effects in various studies. For example, certain benzamide compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models . The incorporation of thiophene and pyrazine moieties may further enhance these effects by improving solubility and bioavailability.

Case Studies

- Study on Pyrazine Derivatives : A study highlighted the efficacy of pyrazine-containing compounds in inhibiting specific cancer cell lines. The results demonstrated significant cytotoxic effects at concentrations as low as 0.20 μM .

- Benzamide Analogs : Research on benzamide analogs has shown that modifications to the benzamide structure can lead to improved potency against cancer targets. Compounds with similar structural features to this compound have exhibited high levels of inhibition against RET kinase, a target in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide?

- Methodological Answer : Synthesis requires multi-step organic reactions, starting with activating intermediates like benzamide derivatives. For example, O-benzyl hydroxylamine hydrochloride and trifluoromethylbenzoyl chloride are common precursors. Reaction optimization involves inert conditions (e.g., Schlenk flasks) to prevent decomposition of heat-sensitive intermediates . Hazard analysis is critical: evaluate risks for reagents like trichloroisocyanuric acid (TCICA) and sodium pivalate, and follow guidelines from Prudent Practices in the Laboratory (e.g., ventilation, PPE) .

Q. Which analytical techniques are recommended for structural confirmation?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to verify substitution patterns (e.g., fluorine and methoxy groups).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- TLC for monitoring reaction progress and purity .

Advanced characterization may include X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for similar benzamide derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for analogues with substituent variations (e.g., thiophene vs. pyridine rings)?

- Methodological Answer : Substituent electronic effects influence reactivity. For example, electron-withdrawing groups (e.g., trifluoromethyl) on benzamide may reduce nucleophilicity, requiring adjusted coupling conditions. Optimize stoichiometry (e.g., 1.2 equivalents of activated carbonyl reagents) and catalysts (e.g., DCC/HOBt for amide bond formation) . Parallel synthesis with Design of Experiments (DoE) can systematically evaluate variables like temperature (−50°C to RT) and solvent polarity (dichloromethane vs. acetonitrile) .

Q. How should contradictory biological activity data (e.g., mutagenicity vs. efficacy) be resolved?

- Methodological Answer :

- Ames II testing is critical to assess mutagenicity thresholds. For example, anomeric amide derivatives may show lower mutagenicity than parent compounds but still require handling precautions .

- Dose-response studies in cellular assays (e.g., IC50 for kinase inhibition) can clarify efficacy. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

- Metabolic stability assays (e.g., microsomal half-life) may explain discrepancies between in vitro and in vivo activity .

Q. What computational strategies predict binding affinity to targets like DDR1 or FAK?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of DDR1 (PDB: 4YH2) or FAK (PDB: 2JKK). Focus on key interactions: the thiophene-pyrazine scaffold may occupy hydrophobic pockets, while the benzamide group forms hydrogen bonds .

- MD simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories. Analyze RMSD and ligand-protein contact maps to prioritize analogues .

- Free energy perturbation (FEP) quantifies substituent effects (e.g., fluoro vs. methoxy) on binding ΔG .

Data Contradiction Analysis

Q. How to address inconsistencies in enzymatic vs. cellular assay results?

- Methodological Answer :

- Enzyme kinetics : Measure Km and Vmax to rule out assay interference (e.g., compound aggregation at high concentrations).

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets.

- Permeability assays (e.g., Caco-2 monolayers) determine if poor cellular uptake explains low activity despite high enzymatic inhibition .

Experimental Design for SAR Studies

Q. What strategies validate the role of the thiophene ring in bioactivity?

- Methodological Answer :

- Synthesize isosteric replacements (e.g., furan, phenyl) and compare activity.

- Proteolysis-targeting chimeras (PROTACs) incorporating the thiophene moiety can confirm target engagement via ubiquitination assays .

- Photocrosslinking probes with diazirine tags on the thiophene enable pull-down experiments to identify binding partners .

Safety and Handling Protocols

Q. What are the storage and handling guidelines for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.